Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a tert-butyl carbamate group, a phenyl ring, and a cyclobutylaziridine moiety, making it a unique and versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate typically involves multiple steps, including the formation of the aziridine ring, the attachment of the phenyl group, and the introduction of the tert-butyl carbamate group. Common reagents used in these reactions include aziridine precursors, phenyl halides, and tert-butyl carbamate. The reaction conditions often involve the use of catalysts, such as palladium, and solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aziridine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Properties
IUPAC Name |
tert-butyl N-[[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-19(2,3)24-18(22)20-11-14-7-9-17(10-8-14)23-13-16-12-21(16)15-5-4-6-15/h7-10,15-16H,4-6,11-13H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQFNUBEWUAYKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OCC2CN2C3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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